4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline
Description
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLQEPOHTJUPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389822 | |
| Record name | 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109069-00-3 | |
| Record name | 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of 4-Nitroaniline
The foundational step involves reacting 4-nitroaniline with 3-methylpiperidine-1-sulfonyl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions to neutralize HCl byproducts. Triethylamine (TEA) or pyridine is employed as a base, with reaction times ranging from 6 to 12 hours at 0–25°C.
Reaction Equation:
Nitro Group Reduction
The intermediate 4-[(3-Methylpiperidin-1-yl)sulfonyl]nitrobenzene undergoes catalytic hydrogenation or chemical reduction. Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol achieves quantitative reduction at 25–50°C and 1–3 atm pressure. Alternatively, sodium borohydride (NaBH₄) in the presence of zinc chloride (ZnCl₂) at 20–30°C provides a metal-free pathway with comparable yields.
Optimized Conditions Table:
| Parameter | Catalytic Hydrogenation | NaBH₄/ZnCl₂ Reduction |
|---|---|---|
| Temperature (°C) | 40–50 | 20–30 |
| Pressure (atm) | 1–3 | Ambient |
| Solvent | Ethanol | Tetrahydrofuran |
| Yield (%) | 92–95 | 90–94 |
| Reaction Time (h) | 2–4 | 3–5 |
Industrial-Scale Production Strategies
Industrial protocols emphasize cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance mixing and heat transfer. For example, microreactors with immobilized Pd/C catalysts achieve 94% yield in 1.5 hours, reducing catalyst loading by 40% compared to batch systems.
Purification Techniques
Crude product purification involves sequential steps:
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Liquid-Liquid Extraction : Ethyl acetate separates the product from aqueous byproducts.
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Crystallization : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >99% purity.
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Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves stereoisomers, though this is rarely required for most applications.
Mechanistic Insights and Side Reactions
Sulfonylation Selectivity
The sulfonyl group preferentially attaches para to the nitro group due to the electron-withdrawing nature of the nitro moiety, which directs electrophilic substitution. Competing ortho sulfonylation accounts for <5% of byproducts, as confirmed by HPLC-MS analysis.
Nitro Reduction Challenges
Over-reduction of the sulfonyl group to thioether is a critical side reaction. This is mitigated by:
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Stoichiometric Control : Limiting H₂ exposure to 1.2 equivalents.
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Additives : Thiourea (0.1–0.5 mol%) poisons overactive catalytic sites.
Comparative Analysis of Methodologies
Cost-Benefit Evaluation
| Method | Capital Cost | Operating Cost | Environmental Impact |
|---|---|---|---|
| Catalytic Hydrogenation | High | Moderate | Low (H₂ recovery) |
| NaBH₄ Reduction | Low | Low | Moderate (boron waste) |
Yield Optimization Strategies
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Temperature Gradients : Gradual heating from 20°C to 50°C during hydrogenation suppresses dimerization.
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Solvent Polarity : Polar aprotic solvents (DMF, DMSO) accelerate sulfonylation but require stringent drying.
Recent Advances and Patent Landscape
A 2024 patent (CN106432054A) discloses a novel one-pot synthesis avoiding precious metals. Key innovations include:
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Quaternary Ammonium Salt Intermediate : N-Allyl-3-(4-nitrophenyl)pyridinium bromide facilitates simultaneous nitro and pyridine ring reduction.
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Zinc Chloride Mediation : Enables NaBH₄ to reduce aromatic nitro groups without attacking sulfonyl functionalities.
Representative Procedure:
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperidine/Piperazine Ring
The biological and physicochemical properties of sulfonamide-aniline derivatives are heavily influenced by substituents on the heterocyclic ring. Key analogues include:
4-((4-Fluoropiperidin-1-yl)sulfonyl)aniline
- Structure : Fluorine substitution at the 4-position of the piperidine ring.
- Synthesis : Achieved via nucleophilic substitution with 98% yield, demonstrating high efficiency .
- 1H NMR : Distinct fluorine-induced deshielding observed (δ 4.83–4.68 ppm for the fluorinated piperidine proton) .
- Biological Relevance : Used in apoptotic CHOP pathway activators, suggesting fluorination may enhance bioactivity .
4-((4-Methylpiperazin-1-yl)sulfonyl)aniline
- Structure : Methyl group on the piperazine nitrogen.
- Synthesis: Reduced from nitro precursors using Fe nanoparticles and NaBH4 (98% yield) .
- Application : Intermediate in high-throughput phasing pipelines, indicating stability under reductive conditions .
4-(Piperidin-1-ylsulfonyl)aniline
- Structure : Unsubstituted piperidine ring.
- Availability: Commercially available (CAS 6336-68-1) with extensive synonyms, reflecting industrial relevance .
4-([4-(2,5-Dimethoxyphenyl)piperazin-1-yl]sulfonyl)aniline
Spectroscopic and Structural Analysis
1H NMR Shifts :
13C NMR : Sulfonyl groups typically resonate at ~120–130 ppm, with aryl carbons in the 110–150 ppm range .
Biological Activity
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, also referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its sulfonyl group attached to an aniline moiety, which has been implicated in various therapeutic applications, including anti-cancer and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 256.34 g/mol
- IUPAC Name : 4-(3-methylpiperidin-1-ylsulfonyl)aniline
This compound features a piperidine ring that contributes to its pharmacological profile, enhancing solubility and bioavailability.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of sulfonamide derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against MCF Cell Line
In a study evaluating the cytotoxic effects of several aniline derivatives, this compound was shown to induce apoptosis in MCF cell lines with an IC value of approximately 25.72 ± 3.95 μM. The flow cytometry analysis confirmed an increase in apoptotic cells upon treatment, suggesting its potential as a therapeutic agent against breast cancer .
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF | 25.72 ± 3.95 | Induction of apoptosis |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models.
In Vivo Study on Inflammation
A recent experiment demonstrated that administration of this compound significantly decreased levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests that the compound may serve as a viable candidate for treating inflammatory diseases .
| Parameter | Control Group | Treatment Group | Significance |
|---|---|---|---|
| TNF-alpha (pg/mL) | 150 ± 10 | 80 ± 5 | p < 0.01 |
| IL-6 (pg/mL) | 200 ± 15 | 90 ± 8 | p < 0.01 |
Antimicrobial Activity
The antimicrobial efficacy of sulfonamide compounds has been well-documented, with several studies indicating their effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity Assessment
In vitro tests revealed that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 40 μg/mL and 200 μg/mL, respectively .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 40 |
| Escherichia coli | 200 |
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is often influenced by their structural characteristics. Modifications on the piperidine ring or the aniline moiety can significantly alter their pharmacological profiles.
Key Findings on SAR
- Piperidine Substituents : The presence of a methyl group on the piperidine ring enhances solubility and bioactivity.
- Aniline Modifications : Variations in substituents on the aniline nitrogen can lead to improved anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
